2-(3-Fluorophenyl)ethyl iodide

説明

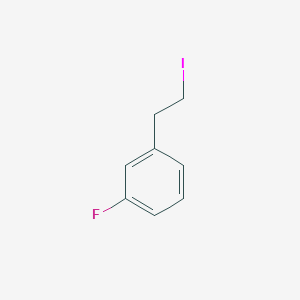

Structure

3D Structure

特性

IUPAC Name |

1-fluoro-3-(2-iodoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FI/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQYTWJAEXPABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Fluorophenyl Ethyl Iodide

Retrosynthetic Analysis for Complex Target Molecules

Retrosynthetic analysis is a foundational strategy in organic synthesis for deconstructing a target molecule into simpler, commercially available starting materials. This process involves a series of hypothetical "disconnections" of chemical bonds, which reveal potential synthetic pathways.

For 2-(3-fluorophenyl)ethyl iodide, two primary strategic disconnections guide its synthesis. The first is the carbon-iodine (C-I) bond, and the second is the carbon-carbon (C-C) bond between the aromatic ring and the ethyl side chain.

Disconnection of the C-I Bond: This is a functional group interconversion (FGI) approach. Breaking the C-I bond generates a 2-(3-fluorophenyl)ethyl carbocation synthon ((3-F-Ph)-CH2CH2+) and an iodide anion (I-). The practical chemical equivalent (reagent) for the carbocationic synthon is typically 2-(3-fluorophenyl)ethanol (B1296792), where the hydroxyl group can be converted into a good leaving group for substitution by iodide.

Disconnection of the C-C Bond: Breaking the bond between the ethyl group and the fluorophenyl ring reveals a (3-F-Ph)- synthon and a +CH2CH2I synthon. The aryl synthon can be represented by 3-fluorobenzaldehyde (B1666160) or a similar 3-fluorophenyl organometallic reagent. The ethyl iodide synthon can be derived from a two-carbon building block. A multi-step synthesis starting from 3-fluorobenzaldehyde involves a condensation reaction followed by catalytic hydrogenation to form the 2-(3-fluorophenyl)ethyl moiety, which can then be further functionalized.

A plausible retrosynthetic pathway is outlined below:

Retrosynthetic Pathway for this compound Target Molecule

This compound ↓ Disconnection 1 (C-I Bond via FGI) Precursor

2-(3-Fluorophenyl)ethanolDisconnection 2 (C-C Bond)Reagent for adding a 2-carbon chain 3-Fluorobenzaldehyde

Functional group interconversions are crucial for manipulating chemical structures without altering the carbon skeleton. In the synthesis of this compound, the most critical FGI is the conversion of a more stable functional group, such as an alcohol or another halide, into the desired iodide.

Alcohol to Iodide: The hydroxyl group of 2-(3-fluorophenyl)ethanol can be converted to an iodide. This is a common and direct route.

Halide Exchange: A more stable halide, such as a bromide or chloride, on the ethyl chain can be exchanged for an iodide via the Finkelstein reaction. This approach is efficient but requires the prior synthesis of the corresponding bromo or chloro precursor.

Precursor Synthesis and Halogenation Routes

The synthesis of this compound relies on the effective preparation of its precursors and subsequent specific halogenation reactions.

Several methods exist to introduce the iodine atom onto the ethyl side chain. The choice of method often depends on the nature of the precursor available.

Iodination from Alcohols: Direct conversion of 2-(3-fluorophenyl)ethanol to the corresponding iodide is a common strategy. Reagents such as phosphorus iodide (PI₃) or a combination of triphenylphosphine (B44618) and iodine are effective. Another mild option is using N-iodosuccinimide (NIS) under acidic conditions.

Finkelstein Reaction: This classic halide exchange reaction involves treating 2-(3-fluorophenyl)ethyl chloride or bromide with an alkali metal iodide, typically sodium iodide (NaI), in a polar aprotic solvent like acetone (B3395972). The equilibrium is driven towards the product because sodium iodide is soluble in acetone while the resulting sodium chloride or bromide is not, causing it to precipitate.

| Precursor | Iodination Method | Typical Reagents | Key Advantages |

|---|---|---|---|

| 2-(3-Fluorophenyl)ethanol | Direct Iodination | I₂/Triphenylphosphine, N-Iodosuccinimide (NIS) | Direct conversion in fewer steps. |

| 2-(3-Fluorophenyl)ethyl Bromide/Chloride | Finkelstein Reaction | Sodium Iodide (NaI) in Acetone | Simple, mild conditions with good yields. |

Introducing a fluorine atom at a specific position on an aromatic ring is a significant challenge in synthetic chemistry. The synthesis of a meta-substituted compound like this compound requires precise control.

Nucleophilic Aromatic Substitution: The halogen exchange (Halex) reaction is a primary industrial method for synthesizing fluoroaromatics. rsc.org However, this method is often difficult for producing meta-fluorinated products due to the electronic requirements of the reaction. rsc.org An alternative is fluorodenitration, where a nitro group is displaced by fluoride, which can be effective for synthesizing compounds like 1-fluoro-3-nitrobenzene. rsc.org

Diazonium Salt Chemistry: The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aniline (B41778) precursor (e.g., 3-amino-phenylethanol derivative), is a classic and reliable method for regioselective fluorination.

Electrophilic Fluorination: Modern methods utilize electrophilic fluorinating agents with an "F+" source, often based on an N-F bond. taylorfrancis.com These reagents, such as Selectfluor, offer a way to directly fluorinate aromatic rings, including C-H bonds, sometimes with the aid of a directing group or catalyst. taylorfrancis.comucl.ac.uk

| Fluorination Method | Typical Reagents/Process | Applicability/Notes |

|---|---|---|

| Balz-Schiemann Reaction | NaNO₂, HBF₄; followed by heat | Well-established for selective fluorination via diazonium salts. rsc.org |

| Nucleophilic Substitution (Halex) | KF, CsF in a polar aprotic solvent | Challenging for meta-isomers without strong activating groups. rsc.org |

| Electrophilic Fluorination | N-F reagents (e.g., Selectfluor) | Can directly fluorinate C-H bonds, often requires catalysis for selectivity. ucl.ac.uknumberanalytics.com |

Transition Metal-Catalyzed Coupling Reactions

The carbon-iodine bond in this compound is relatively weak, making it an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This reactivity allows the compound to serve as a versatile building block for constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context. organic-chemistry.orgchemrevlett.com

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. Using a palladium catalyst, a copper(I) co-catalyst, and an amine base, this compound can be reacted with various alkynes to create 1,2-disubstituted aromatic alkynes. rsc.org

Heck Coupling: In the Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base. This would allow for the extension of the ethyl chain or the introduction of other vinyl groups. rsc.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound could potentially be coupled with various aryl or vinyl boronic acids or esters. rsc.org

Carbonylative Coupling: Palladium catalysts can facilitate the insertion of carbon monoxide (CO) followed by coupling with a nucleophile. For instance, aryl iodides can undergo carbonylative coupling with thiols to form thioesters. chemrevlett.com

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst (e.g., Pd/C), Cu(I) co-catalyst, Base | C(sp²)-C(sp) rsc.org |

| Heck Coupling | Alkene (e.g., Styrene) | Pd Catalyst (e.g., Pd(OAc)₂) | C(sp²)-C(sp²) rsc.org |

| Suzuki Coupling | Organoboron Reagent | Pd Catalyst (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²) rsc.org |

| Carbonylative Thiolation | Thiol + CO | Pd Catalyst (e.g., Pd(OAc)₂) | C(sp²)-C(O)-S chemrevlett.com |

Palladium-Mediated Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-carbon bonds. While direct palladium-catalyzed synthesis of this compound is not commonly reported, palladium-mediated reactions are crucial for creating its precursors. For instance, cross-coupling reactions like the Heck or Suzuki-Miyaura reactions can be used to assemble the 2-(3-fluorophenyl)ethyl skeleton, which is then converted to the final iodide.

Palladium catalysts are also employed in carbonylation reactions involving alkyl and aryl halides. researchgate.net For example, palladium-catalyzed carbonylative cyclization of 2-alkynylanilines with aryl iodides provides a route to N-acyl indoles. rsc.org Furthermore, palladium catalysis can facilitate the alkylation of C-H bonds, such as the reaction of 2-phenylpyridines with alkyl iodides, where a palladacycle intermediate is key. rsc.org These examples highlight the versatility of palladium in constructing complex molecular frameworks that could serve as precursors to this compound.

Copper-Mediated Reactions

Copper-mediated reactions offer an alternative, often more cost-effective, approach to C-C and C-heteroatom bond formation. The "aromatic Finkelstein reaction," which substitutes an aryl bromide or chloride with an iodide, can be catalyzed by copper(I) iodide in the presence of specific ligands. wikipedia.org This method is particularly useful for preparing aryl iodide precursors.

Copper catalysts are also effective in cross-coupling reactions. For example, copper powder can promote the reaction between aryl iodides and bromo-fluoroalkyl compounds at elevated temperatures. cas.cn Additionally, copper-catalyzed decarboxylative coupling of aryl propiolic acids with aryl iodides has been developed to synthesize diaryl 1,2-diketones, showcasing copper's utility in forming new C-C bonds under specific conditions. organic-chemistry.org These methodologies could be adapted for the synthesis of precursors to this compound.

Other Organometallic Approaches (e.g., Organozinc Reagents)

Organozinc reagents are valued for their functional group tolerance and moderate reactivity. d-nb.info They can be prepared by the direct insertion of activated zinc into alkyl or aryl halides. wikipedia.orgorganic-chemistry.org The resulting organozinc halides or diorganozinc compounds are effective nucleophiles in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form C-C bonds. wikipedia.org

A notable application is the cobalt-catalyzed three-component reaction of acrylates, alkyl iodides, and aryl Grignard reagents to produce α-aryl esters, which are valuable pharmaceutical building blocks. organic-chemistry.org The Barbier reaction, a one-pot process where an organozinc reagent is generated in the presence of a carbonyl substrate, is another useful method for forming C-C bonds and alcohols. wikipedia.org These organozinc-based methods provide robust pathways to synthesize the carbon skeleton of this compound or its immediate precursors. ncl.res.in

Nucleophilic and Electrophilic Substitution Pathways

Substitution reactions are fundamental to the synthesis of alkyl halides like this compound, providing direct and efficient routes to the target molecule.

Regioselective Nucleophilic Substitution

The most common and direct method for synthesizing this compound is through nucleophilic substitution. This typically involves a precursor molecule where a leaving group is displaced by an iodide ion.

One primary method is the Finkelstein reaction , where an alkyl chloride or bromide is converted to an alkyl iodide using sodium iodide in acetone. wikipedia.orgiitk.ac.inbyjus.com The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in the acetone solvent. wikipedia.org This SN2 reaction works well for primary halides. wikipedia.orgbyjus.com

Another major pathway involves the direct iodination of 2-(3-fluorophenyl)ethanol. This can be achieved using various iodinating agents, including:

Phosphorus triiodide (PI₃)

A combination of triphenylphosphine and iodine

N-Iodosuccinimide (NIS) under acidic conditions

These methods provide a direct conversion from the alcohol to the iodide, often with good yields, though they may require careful control of reaction conditions to prevent side reactions.

The table below summarizes common nucleophilic substitution methods for preparing alkyl iodides.

| Precursor | Reagent(s) | Reaction Type | Key Features |

| 2-(3-Fluorophenyl)ethyl bromide/chloride | Sodium Iodide (NaI) in Acetone | Finkelstein Reaction (S | High yield, driven by precipitation of NaCl/NaBr. wikipedia.org |

| 2-(3-Fluorophenyl)ethanol | Phosphorus Triiodide (PI₃) | Direct Iodination | Direct conversion of alcohol to iodide. |

| 2-(3-Fluorophenyl)ethanol | Iodine (I₂) / Triphenylphosphine (PPh₃) | Appel Reaction | Mild conditions for converting alcohols. |

| 2-(3-Fluorophenyl)ethanol | N-Iodosuccinimide (NIS) / Acid | Direct Iodination | Effective for direct conversion. |

Electrophilic Iodination of Aromatic Systems

Electrophilic iodination is a standard method for introducing iodine directly onto an aromatic ring, rather than the alkyl chain. wikipedia.org This process is crucial for synthesizing aryl iodide precursors, such as 1-fluoro-3-iodobenzene, which can then be further elaborated to form the desired 2-(3-fluorophenyl)ethyl side chain.

The reaction typically requires an electrophilic iodine source ("I⁺"), which is generated by treating molecular iodine (I₂) with a strong oxidizing agent like nitric acid or a mixture of iodine and potassium iodate (B108269) in sulfuric acid. wikipedia.org For activated aromatic rings, reagents like N-iodosuccinimide (NIS), often with an acid catalyst, can be used under milder conditions. organic-chemistry.org The choice of reagent and conditions depends on the reactivity of the aromatic substrate. wikipedia.orgorganic-chemistry.org While this method does not directly produce this compound, it is a key step in multi-step syntheses that start from simpler aromatic precursors.

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions are highly efficient strategies in organic synthesis, as they combine multiple steps into a single operation, saving time, resources, and minimizing waste. asianpubs.org

Multicomponent reactions (MCRs) that involve alkyl iodides are increasingly common. For instance, a photocatalytic multicomponent reaction has been developed for the 1,2-carboimination of olefins using alkyl iodides. acs.org Another example is a zinc-mediated carbonyl alkylative amination that couples aldehydes, secondary amines, and non-activated alkyl iodides to form complex amines. nih.gov

Stereoselective Synthesis Considerations

While this compound itself is achiral, the demand for enantiomerically pure pharmaceuticals and fine chemicals has driven the development of sophisticated methods to synthesize its chiral analogs. These strategies primarily focus on establishing a stereocenter at the benzylic position, leading to compounds like (R)- or (S)-1-(3-fluorophenyl)ethyl iodide. The main approaches involve the asymmetric synthesis of chiral precursors, such as alcohols or amines, which can then be converted to the target iodide with retention or inversion of stereochemistry.

A prevalent strategy for accessing chiral 1-(3-fluorophenyl)ethyl derivatives is through the enantioselective synthesis of the corresponding alcohol, (R)- or (S)-1-(3-fluorophenyl)ethanol. This is typically achieved via the asymmetric reduction of the prochiral ketone, 3-fluoroacetophenone.

Catalytic Asymmetric Reduction:

Transition-metal catalysis and biocatalysis are powerful tools for the asymmetric reduction of ketones.

Transition-Metal Catalysis: Chiral ruthenium, rhodium, and iridium complexes are widely used. For instance, ruthenium catalysts bearing chiral phosphine (B1218219) ligands like BINAP can hydrogenate aryl ketones with high enantioselectivity. Similarly, asymmetric transfer hydrogenation using a chiral catalyst, such as a Ru-TsDPEN complex, with a hydrogen source like a formic acid/triethylamine mixture, can efficiently produce chiral alcohols like (R)-2-Amino-1-(3-fluorophenyl)ethan-1-ol with excellent enantiomeric excess (er >99.9:0.1). acs.org

Biocatalysis (Enzymatic Reduction): Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer exceptional stereoselectivity under mild, environmentally benign conditions. smolecule.com Numerous microorganisms and their isolated enzymes have been employed for the reduction of substituted acetophenones. researchgate.netmdpi.com For example, KREDs expressed in recombinant E. coli can reduce 2-amino-1-(3-fluorophenyl)ethanone (B3284860) to the corresponding (R)-enantiomer with over 99% enantiomeric excess (ee). Engineered carbonyl reductases have been used to synthesize a range of (S)-alcohols from fluoro-substituted acetophenones with >99% ee. rsc.org Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, has also been applied to synthesize chiral benzyl (B1604629) alcohols, such as (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate for certain pharmaceuticals. encyclopedia.pub

The following table summarizes representative methods for the asymmetric reduction of 3-fluoroacetophenone and related ketones.

| Catalyst/Enzyme System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Citation |

| Ketoreductase (KRED) | 2-Amino-1-(3-fluorophenyl)ethanone | (R)-2-Amino-2-(3-fluorophenyl)ethanol | >99% | 80–85% | |

| Ru-TsDPEN Complex | 2-Amino-1-(3-fluorophenyl)ethanone HCl | (R)-2-Amino-1-(3-fluorophenyl)ethan-1-ol | >99.9% | 82% | acs.org |

| Penicillium rubens VIT SS1 | 4-Fluoro acetophenone | (S)-1-(4-Fluorophenyl)ethanol | >90% | >90% | researchgate.net |

| Rhodococcus erythropolis | 2'-Acetyl-5'-fluorophenyl-butanol | (S)-Methyl 4-(2'-acetyl-5'-fluorophenyl)-butanol | 99% | >90% | mdpi.com |

| Carbonyl Reductase (Gluconobacter oxydans) | o-Chloroacetophenone | (S)-1-(2-Chlorophenyl)-ethanol | >99% | ~90% | rsc.org |

Chiral amines are another class of valuable precursors. The asymmetric hydrogenation of enamides is a premier method for their synthesis. thieme-connect.comnih.gov This involves the reduction of an N-acylated enamine, which can be prepared from 3-fluoroacetophenone. Using chiral rhodium or iridium complexes with specialized phosphine ligands (e.g., MonoPhos, SDP, DuPHOS), the hydrogenation proceeds with high enantioselectivity to yield a chiral protected amine. rsc.orgscispace.com This approach provides access to β-stereogenic amines, which are important structural motifs. rsc.org

An alternative strategy involves the use of a chiral auxiliary—a molecule that is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org For instance, a substrate can be attached to a chiral auxiliary like a pseudoephedrine or an Evans oxazolidinone. wikipedia.org Deprotonation followed by reaction with an electrophile occurs on a specific face of the molecule due to steric hindrance from the auxiliary, thereby creating a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. wikipedia.org This method has been applied in solid-phase synthesis, where an auxiliary is attached to a polymer support. scispace.com

Once a chiral precursor like (S)-1-(3-fluorophenyl)ethanol is obtained in high enantiomeric purity, it must be converted to the corresponding iodide without losing stereochemical integrity. Nucleophilic substitution reactions are commonly used for this transformation.

Reagents such as triphenylphosphine/iodine (the Appel reaction) or N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide are effective for converting alcohols to alkyl iodides. organic-chemistry.orgresearchgate.net These reactions typically proceed via an Sₙ2 mechanism, which results in a predictable inversion of configuration at the stereocenter. unco.edumasterorganicchemistry.com Therefore, to synthesize (R)-1-(3-fluorophenyl)ethyl iodide, one would start with (S)-1-(3-fluorophenyl)ethanol. This stereochemical control is crucial for ensuring the final product has the desired absolute configuration.

Reaction Mechanisms and Reactivity Studies of 2 3 Fluorophenyl Ethyl Iodide

Mechanistic Pathways of Iodination and Fluorination

The synthesis of 2-(3-Fluorophenyl)ethyl iodide typically involves the introduction of an iodine atom onto a 2-(3-fluorophenyl)ethyl precursor. Several established methods in organic chemistry can be employed for this transformation, each with distinct mechanistic underpinnings. Common precursors include 2-(3-fluorophenyl)ethanol (B1296792) or other 2-(3-fluorophenyl)ethyl halides. atamankimya.comatamanchemicals.comwikipedia.orgnih.gov

One direct route is the nucleophilic substitution of 2-(3-fluorophenyl)ethanol, where the hydroxyl group is converted into a good leaving group and subsequently displaced by an iodide ion. Another prevalent method is the Finkelstein reaction, a halogen exchange process where a corresponding chloride or bromide is treated with an iodide salt, such as sodium iodide in acetone (B3395972).

Table 1: Comparison of Common Iodination Methods for Phenylethyl Precursors

| Method | Precursor | Reagents | General Mechanism | Advantages | Limitations |

|---|---|---|---|---|---|

| Appel Reaction | 2-(3-Fluorophenyl)ethanol | I₂, PPh₃ | Nucleophilic substitution via a phosphonium (B103445) iodide intermediate. | Mild conditions, good for primary and secondary alcohols. | Stoichiometric triphenylphosphine (B44618) oxide byproduct can complicate purification. |

| Finkelstein Reaction | 2-(3-Fluorophenyl)ethyl chloride/bromide | NaI in Acetone | SN2 nucleophilic substitution. | Simple, good yields, driven by the precipitation of NaCl or NaBr. | Requires prior synthesis of the chloro or bromo precursor. |

| From Alcohol with HI | 2-(3-Fluorophenyl)ethanol | Hydroiodic Acid (HI) | SN2 nucleophilic substitution after protonation of the alcohol. | Direct conversion from a common precursor. | Strongly acidic conditions may not be suitable for all substrates. |

Hypervalent iodine reagents have emerged as powerful and environmentally benign oxidants in modern organic synthesis. diva-portal.orgmdpi.comresearchgate.net These compounds, such as (diacetoxyiodo)benzene (B116549) (PIDA) and Dess-Martin periodinane, are characterized by an iodine atom in a higher-than-normal oxidation state (typically +3 or +5). They are frequently used as alternatives to heavy metal-based oxidants. diva-portal.orgmdpi.com

In the context of forming alkyl iodides, hypervalent iodine reagents often act as catalysts or stoichiometric oxidants to generate a more reactive iodinating species in situ. For instance, the combination of a hypervalent iodine(III) reagent like PhI(OAc)₂ with molecular iodine (I₂) can generate the electrophilic species IOAc. mdpi.com This species can then react with a suitable precursor, such as an alcohol or an alkene.

The general mechanism for these oxidative transformations involves the hypervalent iodine center accepting electrons (undergoing reduction), which facilitates the oxidative process. acsgcipr.org The high reactivity of these reagents is driven by the thermodynamic stability of the resulting aryl iodide byproduct. diva-portal.org While highly effective, a drawback is the generation of this stoichiometric iodoarene waste, which can present purification challenges. acsgcipr.org

Radical halogenation provides an alternative mechanistic pathway for the formation of alkyl halides. libretexts.org This process proceeds via a radical chain reaction, which is classically divided into three distinct stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the homolytic cleavage of a halogen-halogen bond (e.g., I-I) to generate two halogen radicals (2 I•). This step typically requires an external energy input, such as heat or UV light. Direct iodination of alkanes via a radical pathway is often endothermic and less favorable compared to chlorination or bromination. testbook.com

Propagation: This is the self-sustaining part of the chain reaction. A halogen radical abstracts a hydrogen atom from the alkyl chain of a precursor, like 3-fluorophenylethane, to form an alkyl radical and HX. This alkyl radical then reacts with another molecule of the halogen (I₂) to form the product, this compound, and a new halogen radical, which continues the chain. libretexts.org

Termination: The chain reaction ceases when two radical species combine. This can involve the coupling of two halogen radicals, two alkyl radicals, or one of each, resulting in the formation of a stable, non-radical species. libretexts.org

Radical reactions involving iodine can also be facilitated by processes like halogen-atom transfer (XAT) from α-aminoalkyl radicals or through the trapping of transient radicals with reagents like triphenylphosphine to drive the reaction forward. rsc.orglibretexts.org

Nucleophilic Substitution Reactions (SN1, SN2, SNAr)

The primary carbon-iodine bond in this compound is the molecule's most reactive site for nucleophilic substitution. The iodide ion is an excellent leaving group due to its large size, high polarizability, and the stability of the resulting I⁻ anion. This makes the compound an effective alkylating agent for introducing the 2-(3-fluorophenyl)ethyl moiety into other molecules. The primary substitution mechanisms are SN2 and, to a much lesser extent, SN1.

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). ajarnveerapong.com The rate of this second-order reaction depends on the concentrations of both the alkyl halide and the nucleophile. ajarnveerapong.commasterorganicchemistry.com Given that this compound is a primary alkyl halide, the SN2 pathway is generally favored due to minimal steric hindrance at the reaction center. chemistry.coachmasterorganicchemistry.com

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com This pathway is highly unlikely for this compound because it would require the formation of a very unstable primary carbocation. libretexts.orgbyjus.com

SNAr (Nucleophilic Aromatic Substitution) involves the direct attack of a nucleophile on the aromatic ring, replacing a leaving group. This mechanism requires a highly electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (like NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org While fluorine can act as a leaving group in SNAr reactions, the fluorophenyl ring in this compound is not sufficiently activated for this reaction to occur under standard conditions, and the iodide on the ethyl chain is a far superior leaving group. masterorganicchemistry.comresearchgate.net

The fluorine atom at the meta-position of the phenyl ring exerts a significant electronic influence on the reactivity of the ethyl iodide side chain. Fluorine is a highly electronegative atom, resulting in a strong electron-withdrawing inductive effect (-I). masterorganicchemistry.com

This inductive effect has several consequences for nucleophilic substitution reactions:

SN2 Reactivity: The presence of fluorine on the β-carbon (relative to the iodine) has been shown to decrease the rate of SN2 reactions compared to non-fluorinated analogs. researchgate.net This rate reduction can be attributed to factors such as electrostatic repulsion between the lone pairs of the fluorine atom and the incoming nucleophile, which can destabilize the transition state. researchgate.net

SN1 Reactivity: The electron-withdrawing nature of the fluorophenyl group would destabilize any potential carbocation intermediate at the α-carbon, further disfavoring the SN1 pathway.

Acidity of β-Hydrogens: The inductive effect of the fluorine atom increases the acidity of the hydrogens on the β-carbon, which can influence the competition with elimination reactions. libretexts.org

Nucleophilic substitution and elimination reactions are perpetually in competition. libretexts.org For this compound, the primary competing pathway is the E2 (Elimination Bimolecular) reaction.

The E2 mechanism , like the SN2, is a concerted, one-step process where a base removes a proton from the β-carbon at the same time the leaving group departs, forming a double bond. byjus.com The E1 (Elimination Unimolecular) pathway proceeds through the same carbocation intermediate as the SN1 reaction and is therefore also disfavored for primary alkyl halides. testbook.comlibretexts.org

The outcome of the SN2 versus E2 competition is determined by several factors:

Nature of the Nucleophile/Base: Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) favor the SN2 reaction. Strong, sterically hindered bases (e.g., potassium tert-butoxide, KOt-Bu) are poor nucleophiles and strongly favor the E2 pathway by preferentially abstracting the sterically accessible β-proton. chemistry.coachmasterorganicchemistry.com

Substrate Structure: As a primary alkyl halide, this compound is sterically unhindered, making it a good substrate for SN2 reactions. chemistry.coachreddit.com E2 reactions are possible but typically require a strong, bulky base to become the major pathway. masterorganicchemistry.com

Table 2: Factors Influencing SN2/E2 Competition for this compound

| Factor | Favors SN2 Pathway | Favors E2 Pathway |

|---|---|---|

| Substrate | Primary (1°) alkyl halide structure has low steric hindrance. masterorganicchemistry.com | Primary (1°) structure is less prone to elimination than 2° or 3°, but the electron-withdrawing F-group increases β-H acidity. libretexts.org |

| Nucleophile/Base | Strong nucleophiles that are weak bases (e.g., I⁻, RS⁻, CN⁻). libretexts.org | Strong, sterically hindered bases (e.g., KOt-Bu, LDA). chemistry.coach |

| Solvent | Polar aprotic solvents (e.g., Acetone, DMSO, DMF) enhance nucleophilicity. | Solvent choice is less critical but must be compatible with the strong base used. |

| Temperature | Lower temperatures generally favor substitution. | Higher temperatures favor elimination (elimination has higher activation energy and is entropically favored). |

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

While the primary reactivity of the molecule is centered on the alkyl iodide chain, the fluorophenyl ring can undergo electrophilic aromatic substitution (EAS), albeit under forcing conditions. In EAS, an electrophile attacks the electron-rich π-system of the benzene (B151609) ring, replacing a hydrogen atom. libretexts.org

The reactivity and regioselectivity of this process are governed by the existing substituents on the ring—the fluorine atom and the 2-iodoethyl group.

Fluorine: Halogens are a unique class of substituents. They are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. masterorganicchemistry.comlibretexts.org This is due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because their lone pairs can be donated via resonance (+M effect) to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the attack at these positions. wikipedia.org For fluorine, the para-directing effect is often strong. wikipedia.org

2-Iodoethyl Group: This alkyl group is weakly deactivating due to its inductive effect.

Table 3: Directive Effects in Electrophilic Aromatic Substitution on the 3-Fluorophenyl Moiety

| Position on Ring | Influence of Fluoro Group (at C3) | Influence of -CH₂CH₂I Group (at C1) | Combined Effect | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Ortho (Activating by resonance, deactivating by induction) | Ortho (Weakly activating/directing) | Reinforced direction, moderate steric hindrance | Possible site of substitution |

| C4 | Ortho (Activating by resonance, deactivating by induction) | Para (Weakly activating/directing) | Strongly reinforced direction | Favored site of substitution |

| C5 | Meta (Deactivating) | Meta (Deactivating) | Strongly deactivated | Unlikely site of substitution |

| C6 | Para (Activating by resonance, deactivating by induction) | Ortho (Weakly activating/directing) | Strongly reinforced direction | Favored site of substitution |

Alkylation Reactions Utilizing the Iodide Moiety

This compound serves as a potent alkylating agent in a variety of organic transformations. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in the presence of nucleophiles. This reactivity is harnessed in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

One notable application is in the alkylation of malonate adducts. This reaction is a key step in the synthesis of α-substituted 2-phenylacetic acids, which are important precursors for Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, a class of non-opioid pain relief therapeutics. The general mechanism involves the deprotonation of a malonic ester derivative by a base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl iodide chain and displacing the iodide ion.

The choice of the alkylating agent is crucial for the success of these reactions. Compared to its chloro or bromo analogs, this compound exhibits superior performance in aliphatic alkylations due to the lower bond dissociation energy of the C-I bond, which allows for milder reaction conditions.

Research has also explored the use of related iodoalkanes in alkylation reactions. For instance, various alkyl iodides, including ethyl iodide, have been used to alkylate α-fluorobenzyl anion intermediates. rsc.org In a different context, the alkylation of sodium 1,2-diphospha-3,4,5-tri(p-fluorophenyl)cyclopentadienide with ethyl iodide leads to the formation of a stable 1-ethyl-3,4,5-tris(p-fluorophenyl)-1,2-diphosphole. beilstein-journals.org This highlights the broad utility of iodoalkanes as alkylating agents in organophosphorus chemistry.

Table 1: Examples of Alkylation Reactions Involving Iodoalkanes

| Nucleophile | Alkylating Agent | Product | Research Focus |

| Malonate Adducts | This compound | α-(3-Fluorophenylethyl)malonic esters | Synthesis of TRPV1 antagonist precursors. |

| α-Fluorobenzyl Anion | Ethyl Iodide | Alkylated α-fluorobenzyl derivatives | Study of α-fluoro carbanion reactivity. rsc.org |

| Sodium 1,2-diphospha-3,4,5-tri(p-fluorophenyl)cyclopentadienide | Ethyl Iodide | 1-Ethyl-3,4,5-tris(p-fluorophenyl)-1,2-diphosphole | Synthesis of novel phosphole derivatives. beilstein-journals.org |

| 3-Fluorophenylamine | Methyl Iodide | N-Methyl-2-(3-fluorophenyl)ethanamine | Synthesis of potential CNS active compounds. ontosight.ai |

Chemo- and Regioselectivity in Transformations

The presence of multiple reactive sites in a molecule can lead to challenges in controlling the outcome of a reaction. Chemo- and regioselectivity are therefore critical considerations in the synthetic applications of this compound.

The fluorine atom on the phenyl ring, being an electron-withdrawing group, can direct electrophilic aromatic substitution to specific positions, although the primary reactivity of this compound lies in the alkylation at the ethyl iodide moiety.

In reactions involving ambident nucleophiles, such as 2-pyridone salts, the regioselectivity of alkylation (N- vs. O-alkylation) is influenced by several factors, including the metal cation, the solvent, and the structure of the alkyl halide. researchgate.net While specific studies on this compound in this context are not detailed in the provided results, the principles governing the regioselectivity of simpler alkyl iodides like ethyl iodide are well-established. For example, in the alkylation of 2-pyridone salts, polar solvents tend to favor O-alkylation, while non-polar solvents can promote N-alkylation. researchgate.net

The concept of regioselectivity is also central to the synthesis of substituted heterocyclic compounds. For instance, the iodolactonization of 3-alkynylthiophene-2-carboxylic acids using molecular iodine proceeds via a regioselective 6-endo-dig cyclization. unipa.it Similarly, the arylation of 1,2,3-triazoles with diaryliodonium salts can be controlled to achieve selective N2-arylation. nih.gov These examples, while not directly involving this compound, underscore the importance of controlling regioselectivity in transformations involving organoiodine compounds.

Table 2: Factors Influencing Regioselectivity in Alkylation Reactions

| Factor | Influence on Regioselectivity | Example System |

| Solvent Polarity | Polar solvents (e.g., DMF) can favor O-alkylation, while non-polar solvents (e.g., benzene) can favor N-alkylation. researchgate.net | Alkylation of 2-pyridone salts. researchgate.net |

| Metal Cation | The nature of the cation in a salt can influence the site of alkylation. researchgate.net | Alkylation of metal salts of 2-pyridones. researchgate.net |

| Nature of Electrophile | The structure of the alkylating agent can impact the regiochemical outcome. researchgate.net | Alkylation with various alkyl halides. researchgate.net |

| Substituents on Nucleophile | The position of functional groups on the nucleophile can direct the reaction to a specific site. researchgate.net | Alkylation of substituted quinolinones. researchgate.net |

Functional Group Compatibility in Complex Reaction Sequences

The utility of a synthetic building block is often determined by its compatibility with a wide range of functional groups. This is particularly important in the synthesis of complex molecules where multiple reaction steps are required.

The reactions involving this compound are generally conducted under conditions that are tolerant of various functional groups. For instance, the alkylation of malonate esters is compatible with the fluoro substituent on the aromatic ring.

In the broader context of organoiodine chemistry, modern synthetic methods have demonstrated remarkable functional group tolerance. For example, visible light photoredox catalysis allows for reactions to be conducted under mild conditions, preserving the integrity of sensitive functional groups. acs.org This has been showcased in the reduction of azides in the presence of nucleic acids and even proteins without causing side reactions. acs.org

Furthermore, copper-mediated cross-coupling reactions for C(sp²)-CF₂H bond formation have shown broad substrate scope and functional group compatibility, with bioactive molecules undergoing difluoromethylation without the need for protecting carbonyl or hydroxyl groups. rsc.org The development of such methodologies is crucial for late-stage functionalization, a strategy that introduces key functional groups at the final stages of a synthesis, thereby increasing efficiency.

The synthesis of camptothecin (B557342) derivatives provides another example of a multi-step sequence where functional group compatibility is key. The synthesis involves Grignard reactions, nitration, and reduction, all of which must be compatible with the existing functionalities in the molecule. google.com

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F), within the molecule.

Proton (¹H) NMR Studies

Proton NMR spectroscopy is a fundamental technique for determining the structure of organic compounds by analyzing the chemical shifts, integration, and splitting patterns of proton signals. In the ¹H NMR spectrum of 2-(3-fluorophenyl)ethyl iodide, the hydrogen atoms on the ethyl chain and the aromatic ring give rise to distinct signals.

The protons of the ethyl group, being in different chemical environments, exhibit characteristic splitting patterns due to spin-spin coupling. docbrown.info The methylene (B1212753) group adjacent to the iodine atom (–CH₂I) is expected to resonate at a lower field compared to the methylene group adjacent to the aromatic ring (Ar–CH₂–) due to the deshielding effect of the electronegative iodine atom. The integration of the signal areas corresponds to the relative number of protons in each environment. libretexts.org

The protons on the 3-fluorophenyl ring show a complex splitting pattern due to both proton-proton and proton-fluorine couplings. The fluorine atom at the meta position influences the chemical shifts of the adjacent aromatic protons.

Table 1: Proton (¹H) NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 7.41 - 6.98 | Multiplet | - |

| -CH₂-Ar | 3.15 | Triplet | 7.0 |

| -CH₂-I | 3.35 | Triplet | 7.0 |

Note: Specific assignments within the aromatic region can be complex and may require 2D NMR techniques for definitive assignment. Data is representative and may vary slightly depending on the solvent and instrument used.

Carbon-13 (¹³C) NMR Investigations

The carbon atom bonded to the iodine (–CH₂I) typically appears at a significantly higher field (lower ppm value) compared to a carbon bonded to a more electronegative atom like oxygen or nitrogen. The carbon directly bonded to fluorine (C-F) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons also show smaller couplings to the fluorine atom. docbrown.info

Table 2: Carbon-¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-I | 5.8 |

| C-Ar | 39.1 |

| Aromatic C-H | 114.5 (d, JCF = 21.0 Hz) |

| Aromatic C-H | 115.3 (d, JCF = 21.0 Hz) |

| Aromatic C-H | 124.8 |

| Aromatic C-H | 130.3 (d, JCF = 8.0 Hz) |

| Aromatic C-F | 162.9 (d, JCF = 245.0 Hz) |

| Aromatic C-C | 141.2 (d, JCF = 7.0 Hz) |

Note: The assignments and coupling constants are representative. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Applications

Fluorine-19 NMR is a highly sensitive technique for compounds containing fluorine. researchgate.net The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and can be used to confirm its presence and electronic environment. A typical chemical shift for a fluorine atom in a similar environment is around -110 to -115 ppm. The coupling of the fluorine atom to the adjacent protons on the aromatic ring can also be observed, providing further structural confirmation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. rsc.org For this compound, HRMS can confirm the presence and number of carbon, hydrogen, fluorine, and iodine atoms. The expected exact mass for the molecular ion [M]⁺ of this compound (C₈H₈FI) is approximately 250.97 g/mol . An observed mass that is very close to this calculated value provides strong evidence for the compound's identity.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M]⁺ | 250.9702 | Typically within a few ppm of the calculated value |

Note: The observed m/z value is instrument-dependent but should be very close to the calculated value for confirmation.

Fragmentation Pathways Analysis

The analysis of this compound by mass spectrometry provides critical information about its molecular structure and bond stability. While specific experimental mass spectra for this exact compound are not widely published, the fragmentation pathways can be reliably predicted based on the principles of mass spectrometry and data from analogous compounds like 2-phenylethyl iodide and other halogenated aromatic molecules. nist.govyoutube.comlibretexts.org

The molecular ion peak (M⁺) for this compound (molar mass: 250.05 g/mol ) would be observed at m/z 250. Upon electron impact ionization, the molecule undergoes fragmentation through several key pathways. The most prominent fragmentation is the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This leads to two primary fragments:

Loss of an Iodine Radical: The C-I bond breaks, resulting in the formation of a stable 3-fluorophenylethyl cation ([C₈H₈F]⁺) and an iodine radical. The cation would produce a significant peak at m/z 123. docbrown.info

Formation of an Iodide Cation: Alternatively, the charge can be retained by the iodine atom, forming an iodide cation ([I]⁺) at m/z 127. docbrown.info

Another significant fragmentation pathway involves cleavage of the Cα-Cβ bond (the bond between the two ethyl carbons), a process known as benzylic cleavage. This is common in phenylethyl derivatives due to the stability of the resulting benzyl (B1604629) cation. This pathway would lead to the formation of a 3-fluorobenzyl cation ([C₇H₆F]⁺) at m/z 109 and an iodomethyl radical (•CH₂I). The 3-fluorobenzyl cation is resonance-stabilized, making this a favorable fragmentation route.

Further fragmentation of the primary ions can also occur. For instance, the 3-fluorophenylethyl cation (m/z 123) can lose an ethylene (B1197577) molecule (C₂H₄) via a rearrangement process to form a fluorotropylium ion or a related stable aromatic cation. The mass spectrum of the non-fluorinated analog, 2-phenylethyl iodide, shows a base peak at m/z 105, corresponding to the phenylethyl cation ([C₈H₉]⁺), and a strong peak at m/z 127 for the iodide cation, confirming that C-I bond cleavage is a dominant pathway. nist.gov

| Predicted m/z | Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 250 | [C₈H₈FI]⁺ | Molecular Ion |

| 123 | [C₈H₈F]⁺ | Loss of •I from the molecular ion |

| 127 | [I]⁺ | Cleavage of the C-I bond |

| 109 | [C₇H₆F]⁺ | Benzylic cleavage, loss of •CH₂I |

Infrared (IR) and Raman Spectroscopy

Vibrational Assignments and Spectral Interpretation

Key Vibrational Modes:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the fluorophenyl ring are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) groups in the ethyl chain typically absorb in the 2960-2850 cm⁻¹ range. scialert.net

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring produce characteristic bands in the 1600-1450 cm⁻¹ region. The presence of the fluorine substituent can influence the position and intensity of these peaks.

CH₂ Bending: The scissoring and wagging vibrations of the methylene groups are found around 1470-1440 cm⁻¹ and 1380-1180 cm⁻¹, respectively. scialert.net

C-F Stretching: The carbon-fluorine stretching vibration is a strong indicator of fluorination and typically results in a strong absorption band in the 1290-1120 cm⁻¹ range. For this compound, this band is noted around 1250 cm⁻¹. bozok.edu.tr

C-I Stretching: The carbon-iodine bond is weak and involves a heavy atom, so its stretching vibration appears at a low frequency. A characteristic absorption for the C-I stretch is expected in the far-infrared region, typically around 600-500 cm⁻¹. bozok.edu.tr This band is often more prominent in the Raman spectrum.

The combination of these vibrational modes provides a unique "fingerprint" for the molecule, allowing for its unambiguous identification. Computational studies on similar fluorophenyl derivatives using Density Functional Theory (DFT) have been shown to accurately predict these vibrational frequencies, aiding in their precise assignment. researchgate.netnih.govnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Medium-Weak | Medium-Strong |

| Aliphatic C-H Stretch | 2960–2850 | Medium-Strong | Medium-Strong |

| Aromatic C=C Stretch | 1600–1450 | Medium-Strong | Medium-Strong |

| CH₂ Bending | 1470–1440 | Medium | Medium |

| C-F Stretch | ~1250 | Strong | Medium-Weak |

| C-I Stretch | ~500 | Medium-Weak | Strong |

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique capable of detecting trace amounts of an analyte adsorbed on or near nanostructured metal surfaces, such as gold or silver. researchgate.net While specific SERS studies on this compound are not documented in the reviewed literature, the principles of SERS and related research suggest its potential applicability.

A key factor in SERS is the interaction between the analyte and the metal surface. Research has shown that halide ions, particularly iodide, can significantly enhance SERS signals for various molecules. nih.govmdpi.com This "iodide effect" is attributed to the co-adsorption of iodide ions on the nanoparticle surface, which can modify the surface charge and promote the adsorption of the target analyte, leading to greater signal enhancement. mdpi.comfrontiersin.org

Given that this compound contains an iodine atom, it presents an interesting case for SERS analysis. The iodine moiety could facilitate a strong interaction with silver or gold SERS substrates, potentially leading to significant signal enhancement without the need for external activating agents like potassium iodide. nih.gov The SERS spectrum would be expected to show enhanced bands corresponding to the vibrations of the fluorophenyl ring, allowing for highly sensitive detection. This makes SERS a promising technique for studying this compound in contexts requiring trace-level analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the primary chromophore is the 3-fluorophenyl group. Aromatic compounds typically exhibit characteristic absorption bands in the UV region.

Based on data from analogous compounds, this compound is expected to show absorption bands in the UV region. mdpi.comrsc.org These absorptions correspond to π → π* transitions within the benzene ring. Typically, substituted benzenes show a strong primary band (E2-band) around 200-220 nm and a weaker secondary band (B-band) around 250-280 nm. The fluorine substituent may cause a slight shift in the position and intensity of these bands.

Fluorescence studies investigate the emission of light from a molecule after it has been electronically excited. While many aromatic compounds are fluorescent, the presence of heavy atoms like iodine can significantly decrease or quench fluorescence through enhanced intersystem crossing (the heavy-atom effect). This process promotes the transition from the excited singlet state to a triplet state, from which fluorescence does not occur. Therefore, this compound is expected to exhibit weak fluorescence, if any. Studies on related compounds, such as certain quinoxalinium salts containing a fluorophenyl group, have shown fluorescence emission upon excitation at their absorption maxima. rsc.org However, the heavy iodine atom in the target compound makes strong fluorescence unlikely.

| Spectroscopic Property | Expected Characteristics | Associated Transitions |

|---|---|---|

| UV-Vis Absorption | Bands around 250-280 nm | π → π* transitions of the fluorophenyl ring |

| Fluorescence | Weak or quenched emission | Heavy-atom effect promoting intersystem crossing |

X-ray Crystallography and Structural Elucidation

Crystal Structure Determination and Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases did not yield a specific crystal structure for this compound. biokeanos.comugr.esugr.es However, analysis of closely related structures, such as 2-(3-fluorophenyl)-5-iodo-3-methylsulfinyl-1-benzofuran, offers valuable insights into the expected structural features. iucr.orgresearchgate.net

In the crystal structure of the related benzofuran (B130515) derivative, the 3-fluorophenyl ring is planar, as expected. iucr.org The C-F bond length is within the typical range for aryl fluorides. A key feature of such structures is the presence of non-covalent interactions that dictate the crystal packing. For a molecule like this compound, one would anticipate significant intermolecular interactions involving both the fluorine and iodine atoms.

Halogen bonding, where the electropositive region (σ-hole) on the iodine atom interacts with a nucleophilic atom (like oxygen, nitrogen, or another halogen), is a likely and important interaction. iucr.org In the reported structure of the benzofuran analog, an I···O contact of 3.228 Å was observed, which is shorter than the sum of the van der Waals radii, indicating a significant halogen bond. iucr.orgresearchgate.net Additionally, weak C-H···F and C-H···O hydrogen bonds contribute to stabilizing the crystal lattice. iucr.org

For this compound, similar interactions would be expected to govern its solid-state architecture, including potential I···F, I···π, or C-H···F interactions, creating a complex and stable three-dimensional network.

| Parameter | Expected Value / Feature |

|---|---|

| Fluorophenyl Ring | Planar geometry |

| Key Intermolecular Interactions | Halogen bonding (I···X), C-H···F hydrogen bonds |

| Crystal Packing | Formation of dimers or extended networks via non-covalent interactions |

Conformational Analysis in the Solid State

Detailed research findings and data tables on the solid-state conformation of this compound are not available in the reviewed literature.

Theoretical and Computational Chemistry Studies

Reaction Mechanism Elucidation via Computational Modeling

Energy Profiles of Key Reactions

Another common reaction is the unimolecular elimination (E1) or bimolecular elimination (E2) reaction, leading to the formation of an alkene. The energy profiles for these reactions involve transition states leading to the removal of a proton and the iodide ion. Computational studies on similar molecules could provide quantitative details on the activation energies and reaction enthalpies for these processes.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict the 1H and 13C NMR chemical shifts of 2-(3-Fluorophenyl)ethyl iodide. The predicted spectrum for the closely related ethyl iodide shows two main groups of proton resonances, consistent with the ethyl group's structure docbrown.info. For this compound, the aromatic region of the 1H NMR spectrum would be more complex due to the fluorine substitution and the different chemical environments of the aromatic protons. The 19F NMR spectrum would show a signal characteristic of the fluorine atom's environment.

IR Spectroscopy: The vibrational frequencies of this compound can also be calculated using computational methods. The predicted IR spectrum would show characteristic peaks for the C-F stretching vibration, aromatic C-H stretching, and aliphatic C-H stretching, as well as vibrations associated with the C-I bond. For example, in related fluorophenyl derivatives, the C=O stretching frequency has been assigned both experimentally and theoretically researchgate.net. These theoretical predictions can aid in the assignment of experimental IR spectra.

The following table provides a hypothetical summary of predicted spectroscopic data based on general knowledge of similar compounds.

| Technique | Predicted Features |

| 1H NMR | Multiplets in the aromatic region (approx. 7.0-7.4 ppm), Triplets and Quartets for the ethyl protons. |

| 13C NMR | Multiple signals in the aromatic region, signals for the two aliphatic carbons. |

| 19F NMR | A single resonance for the fluorine atom. |

| IR Spectroscopy | C-F stretch, aromatic and aliphatic C-H stretches, C-I stretch. |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Similarly, a thorough search for research on the excited state properties of this compound using Time-Dependent Density Functional Theory (TD-DFT) did not return any specific results. TD-DFT is a powerful and widely used computational method for investigating the electronic absorption spectra and other properties of molecules in their excited states. rsc.orgq-chem.comsemanticscholar.orguci.edu

A TD-DFT analysis of this compound would typically provide information on:

Excitation Energies: The energies required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. These correspond to the absorption bands in an electronic spectrum.

Oscillator Strengths: A measure of the intensity of these electronic transitions.

Nature of Transitions: Identification of the specific molecular orbitals involved in the electronic excitations (e.g., π → π, n → π).

The results of such calculations are usually presented in a table format, detailing the calculated excitation energies (in eV), corresponding wavelengths (in nm), oscillator strengths, and the major orbital contributions for each significant electronic transition. However, due to the absence of published research focusing on the computational analysis of this compound, no such data table can be generated.

Derivatization and Functionalization Strategies

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organozinc Compounds)

The conversion of 2-(3-Fluorophenyl)ethyl iodide into organometallic intermediates is a fundamental strategy for creating carbon-carbon and carbon-heteroatom bonds. This transformation inverts the polarity of the carbon atom attached to the halogen, from an electrophilic center to a nucleophilic one (umpolung).

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, 2-(3-Fluorophenyl)ethylmagnesium iodide. libretexts.orgchemguide.co.uk The reaction involves the oxidative insertion of magnesium into the carbon-iodine bond. google.com Maintaining anhydrous conditions is critical, as Grignard reagents are strong bases and react readily with protic solvents like water. libretexts.orgchemguide.co.uk

Reaction Scheme for Grignard Reagent Formation

This image is for illustrative purposes only.

Organozinc Compounds: Similarly, organozinc reagents can be prepared by treating this compound with activated zinc metal. nih.govorgsyn.org The direct reaction of alkyl iodides with zinc dust can form dialkylzinc or alkylzinc iodide species. orgsyn.orgbeilstein-journals.org These reagents are generally less reactive than their Grignard counterparts, which allows for higher functional group tolerance in subsequent reactions. The preparation can be facilitated by activating the zinc, for example, with iodine or by using a zinc-copper couple. orgsyn.orgwikipedia.org

The table below summarizes the key aspects of forming these organometallic intermediates.

| Organometallic Intermediate | Reagent | Typical Solvent | Key Conditions | Resulting Compound |

| Grignard Reagent | Magnesium (Mg) turnings | Diethyl ether or THF | Anhydrous, inert atmosphere | 2-(3-Fluorophenyl)ethylmagnesium iodide |

| Organozinc Compound | Activated Zinc (Zn) dust | THF, DMAC | Anhydrous, inert atmosphere | 2-(3-Fluorophenyl)ethylzinc iodide |

This is an interactive data table. Users can sort and filter the information.

Coupling with Heterocyclic Systems

Once converted into an organometallic species, the 2-(3-fluorophenyl)ethyl moiety can be coupled with various heterocyclic systems, a common strategy in medicinal chemistry.

The primary route for this transformation is through transition-metal-catalyzed cross-coupling reactions. The organozinc derivative of this compound is a particularly useful substrate for reactions like the Negishi coupling. wikipedia.orgorganic-chemistry.org In a typical Negishi coupling, the organozinc reagent reacts with a heterocyclic halide (e.g., a bromo- or iodo-substituted pyridine, pyrimidine, or indole) in the presence of a palladium or nickel catalyst to form a new carbon-carbon bond. wikipedia.orgacs.orgnih.gov Palladium catalysts bearing N-heterocyclic carbene (NHC) ligands have shown high efficacy for coupling unactivated alkylzinc reagents. acs.orgnih.gov

Alternatively, direct N-alkylation of nitrogen-containing heterocycles like pyrrole, indole, or imidazole can be achieved. researchgate.netorganic-chemistry.org In this S_N2-type reaction, the nitrogen atom of the heterocycle acts as a nucleophile, displacing the iodide from this compound. The reaction is typically carried out in the presence of a base to deprotonate the heterocycle, thereby increasing its nucleophilicity. organic-chemistry.org

| Coupling Strategy | Key Reagents | Type of Bond Formed | Typical Heterocyclic Partners |

| Negishi Coupling | Organozinc reagent, Heterocyclic halide, Pd or Ni catalyst | C(sp³)–C(sp²) | Pyridine, Thiophene, Pyrimidine |

| N-Alkylation | Base (e.g., K₂CO₃, NaH), Heterocycle | C(sp³)–N | Imidazole, Pyrrole, Indole |

This is an interactive data table. Users can sort and filter the information.

Introduction of Other Halogen Atoms

The iodide in this compound can be replaced with other halogens, such as bromine or chlorine, through a halogen exchange reaction, most notably the Finkelstein reaction. allaboutchemistry.netbyjus.comadichemistry.com This reaction is an equilibrium process governed by the solubility of the metal halide salts in the chosen solvent. adichemistry.com88guru.com

To replace the iodide with a chloride or bromide, one would treat this compound with a high concentration of the corresponding metal salt (e.g., NaCl or KBr) in a suitable solvent. However, the classic Finkelstein reaction is most effective for preparing alkyl iodides from chlorides or bromides by using sodium iodide in acetone (B3395972), as NaI is soluble while NaCl and NaBr are not, driving the reaction forward. byjus.comadichemistry.com88guru.com To achieve the reverse reaction (substituting iodide), a different solvent system where the solubility trend is inverted would be required, or by using a large excess of the metal chloride or bromide salt to shift the equilibrium.

| Target Halogen | Reagent | Typical Solvent | Driving Force |

| Chlorine | Sodium Chloride (NaCl) | Varies (e.g., DMSO) | Le Châtelier's principle (high concentration) |

| Bromine | Potassium Bromide (KBr) | Varies (e.g., DMSO) | Le Châtelier's principle (high concentration) |

This is an interactive data table. Users can sort and filter the information.

Synthesis of Amine Derivatives (e.g., 2-(3-Fluorophenyl)ethylamine)

The conversion of this compound to its corresponding primary amine, 2-(3-Fluorophenyl)ethylamine, is a valuable transformation for producing precursors to pharmacologically active molecules. Several methods are available for this conversion.

One of the most reliable methods is the Gabriel synthesis . wikipedia.orgbyjus.com This process involves the N-alkylation of potassium phthalimide with this compound. wikipedia.orgmasterorganicchemistry.com The phthalimide anion acts as a surrogate for ammonia and attacks the electrophilic carbon of the alkyl iodide in an S_N2 reaction. masterorganicchemistry.comlibretexts.org The resulting N-alkylphthalimide intermediate prevents the over-alkylation that often plagues direct amination with ammonia. byjus.com The primary amine is then liberated from the phthalimide by treatment with hydrazine (the Ing-Manske procedure) or through acidic or basic hydrolysis. wikipedia.org

General Steps of the Gabriel Synthesis

Alkylation: Potassium phthalimide + this compound → N-[2-(3-Fluorophenyl)ethyl]phthalimide

Cleavage: N-[2-(3-Fluorophenyl)ethyl]phthalimide + Hydrazine (N₂H₄) → 2-(3-Fluorophenyl)ethylamine + Phthalhydrazide

An alternative two-step method involves:

Nucleophilic Substitution: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form 2-(3-Fluorophenyl)ethyl azide.

Reduction: The resulting azide is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Carbonyl and Carboxylic Acid Derivatization

Introducing carbonyl or carboxylic acid functionalities requires converting the electrophilic alkyl iodide into a nucleophilic intermediate, typically the Grignard reagent, 2-(3-Fluorophenyl)ethylmagnesium iodide.

Carboxylic Acid Synthesis: The Grignard reagent can be carboxylated by reacting it with carbon dioxide (CO₂), usually in its solid form (dry ice). askiitians.commasterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent acidic workup (e.g., with HCl) protonates the salt to yield the corresponding carboxylic acid, 3-(3-Fluorophenyl)propanoic acid. askiitians.com

Carbonyl (Alcohol) Synthesis: To generate derivatives that contain or can be converted to carbonyl compounds, the Grignard reagent can be reacted with various carbonyl-containing electrophiles. libretexts.orgbdu.ac.inquora.com

Reaction with formaldehyde yields a primary alcohol, 3-(3-Fluorophenyl)propan-1-ol, after acidic workup. chemguide.co.uk

Reaction with other aldehydes (e.g., acetaldehyde) produces secondary alcohols. chemguide.co.ukbdu.ac.in

Reaction with ketones (e.g., acetone) results in tertiary alcohols. chemguide.co.ukbdu.ac.in

These resulting alcohols can then be oxidized to the corresponding aldehydes, ketones, or carboxylic acids using standard oxidizing agents (e.g., PCC, Jones reagent). For instance, oxidation of the primary alcohol 3-(3-Fluorophenyl)propan-1-ol would yield 3-(3-Fluorophenyl)propanal (an aldehyde) or 3-(3-Fluorophenyl)propanoic acid.

| Desired Functional Group | Key Reagents | Intermediate | Final Product (after workup) |

| Carboxylic Acid | 1. Mg, ether; 2. CO₂; 3. H₃O⁺ | Grignard Reagent | 3-(3-Fluorophenyl)propanoic acid |

| Primary Alcohol | 1. Mg, ether; 2. Formaldehyde; 3. H₃O⁺ | Grignard Reagent | 3-(3-Fluorophenyl)propan-1-ol |

| Secondary Alcohol | 1. Mg, ether; 2. Aldehyde (R'CHO); 3. H₃O⁺ | Grignard Reagent | 1-R'-3-(3-Fluorophenyl)propan-1-ol |

| Tertiary Alcohol | 1. Mg, ether; 2. Ketone (R'COR''); 3. H₃O⁺ | Grignard Reagent | 1-R',1-R''-3-(3-Fluorophenyl)propan-1-ol |

This is an interactive data table. Users can sort and filter the information.

Advanced Applications and Research Areas

Radiochemistry and Radiolabeling Strategies

The structure of 2-(3-Fluorophenyl)ethyl iodide makes it an excellent scaffold for the development of radiolabeled molecules for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The presence of a phenyl ring allows for radiohalogenation, while the ethyl iodide group can be modified or used in subsequent synthetic steps.

Synthesis of Fluorine-18 Labeled Analogs

Fluorine-18 is a positron-emitting radionuclide with a half-life of 109.7 minutes, making it ideal for PET imaging. nih.gov The synthesis of ¹⁸F-labeled analogs based on the this compound structure typically involves nucleophilic substitution reactions where a leaving group is replaced with [¹⁸F]fluoride. nih.gov Two primary strategies are employed: late-stage radiofluorination and the building block approach. rsc.orgrsc.org

In late-stage radiofluorination, the non-radioactive molecule is synthesized completely, with a final step involving the introduction of ¹⁸F. For a molecule like this compound, this would likely involve replacing the existing stable fluorine with ¹⁸F, which can be challenging, or modifying the molecule to include a better leaving group (like a nitro or trimethylammonium group) at a different position on the phenyl ring. nih.gov

A more common method is the building block approach, where a small, simple molecule is first radiolabeled with ¹⁸F and then conjugated to a larger molecule. rsc.orgacs.org For instance, [¹⁸F]fluoroethyl tosylate could be synthesized and then used to alkylate a precursor molecule. This modular strategy is often more efficient and adaptable for complex biomolecules. rsc.orgacs.org The development of prosthetic groups, such as N-(hydroxysuccimidyl)-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), allows for the labeling of peptides and proteins, which could be conjugated with derivatives of the title compound. acs.orgnih.gov

Radioiodination using Isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I)

The iodide atom in this compound can be replaced with a radioactive isotope of iodine, such as ¹²³I for SPECT imaging, ¹²⁵I for preclinical research and radioimmunoassays, or the theranostic isotope ¹³¹I which emits both beta particles for therapy and gamma rays for imaging. mdpi.comnih.gov

A common method for introducing radioiodine onto an aromatic ring is through electrophilic substitution on an activated precursor. mdpi.com For instance, a precursor molecule, such as a trialkyltin or boronic acid derivative of the 3-fluorophenethyl moiety, can be synthesized. nih.govnih.gov The subsequent reaction with a radioiodide salt (e.g., Na[¹²³I]) in the presence of an oxidizing agent like Chloramine-T generates an electrophilic radioiodine species that substitutes the tin or boron group. nih.govnih.gov This iododestannylation or iododeboronation reaction is highly efficient for producing radioiodinated aromatic compounds. nih.gov Isotopic exchange, where the stable ¹²⁷I is swapped for a radioisotope, is another potential method, often requiring high temperatures and sometimes metal catalysts. mdpi.com

Precursor Design for Radiopharmaceutical Synthesis

The design of the precursor molecule is critical for successful radiolabeling. For radioiodination, precursors are designed for high efficiency, high specific activity, and regioselectivity. Organostannane (specifically trialkyltin) and boronic acid ester derivatives are the most common precursors for aryl radioiodination. nih.govnih.gov For example, 2-(3-fluoro-4-(tributylstannyl)phenyl)ethanol could be synthesized as a precursor. This allows for radioiodination at a specific position (ortho to the fluorine) on the aromatic ring. The choice of precursor can influence the reaction conditions; for instance, iododestannylation reactions proceed under mild conditions and typically give high yields. nih.gov

For ¹⁸F-labeling, precursors are designed with good leaving groups (e.g., tosylates, mesylates, triflates, or nitro groups) positioned for nucleophilic attack by the [¹⁸F]fluoride ion. nih.gov The reactivity of the precursor is often enhanced by electron-withdrawing groups positioned ortho or para to the leaving group on an aromatic ring. nih.gov

Regioselectivity and Radiochemical Yield Optimization

Regioselectivity—the control of where the radioisotope is placed on the molecule—is paramount in radiopharmaceutical synthesis to ensure that the final product has the correct biological activity. The use of precursors like arylboronates or arylstannanes provides excellent regiocontrol for radioiodination, as the radioisotope replaces the boron or tin group at a defined position. acs.org

Radiochemical yield (RCY) is the percentage of the initial radioactivity that is incorporated into the final product. Optimization of RCY is a key focus of radiochemistry research. Factors influencing yield include the choice of precursor, reaction temperature, solvent, catalyst, reaction time, and the purity of reagents. nih.govresearchgate.net For example, in the synthesis of 2-iodo-L-phenylalanine, experimental design was used to optimize parameters like temperature and the concentration of reagents (CuSO₄, NaI), which increased the yield from 39% to over 74%. nih.gov Automated synthesis systems and microfluidic technologies are increasingly used to improve the reliability, speed, and yield of radiopharmaceutical production, which also helps in minimizing radiation exposure to personnel. escholarship.org

| Radiolabeling Parameter | Key Considerations for Optimization |

| Precursor | Choice of leaving group (e.g., -OTs, -SnBu₃, boronic ester) and activating groups. |

| Reaction Conditions | Temperature, solvent, pH, and reaction time must be finely tuned. |

| Catalysts/Reagents | Use of phase-transfer catalysts (e.g., Kryptofix 222), oxidizing agents (e.g., Chloramine-T), or metal catalysts (e.g., copper). |

| Purification | Efficient methods like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to isolate the product. |

| Automation | Use of synthesis modules to improve reproducibility and yield. |

Materials Science Applications

The unique properties imparted by the fluorine atom—high electronegativity and hydrophobicity—make fluorinated organic molecules like this compound valuable in materials science, particularly in the field of photovoltaics.

Role in Perovskite Solar Cells (e.g., as 2D layer components)

Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their long-term stability, especially against moisture, remains a significant challenge. researchgate.netucla.edu A successful strategy to improve both the efficiency and stability of PSCs is the introduction of a two-dimensional (2D) perovskite layer on top of the primary three-dimensional (3D) perovskite absorber. researchgate.net This is achieved by introducing large organic cations, such as fluorinated phenethylammonium iodide (PEAI) derivatives. researchgate.netacs.org

This compound is a direct precursor to the 3-fluorophenethylammonium cation, which can be used in these 2D/3D hybrid perovskite structures. The fluorinated cation serves multiple roles:

Enhanced Stability: The fluorinated phenyl group is hydrophobic, creating a moisture-repelling barrier at the interface between the perovskite and the hole transport layer. ktu.eduaps.org This significantly improves the device's stability in ambient conditions. One study found that a device treated with 2-(p-fluorophenyl)ethylamine iodide lost only 1% of its initial efficiency after 1440 hours of storage in air. researchgate.net

Improved Crystallinity: The introduction of these large cations can influence the crystal growth of the underlying 3D perovskite, leading to larger, more oriented grains, which facilitates better charge transport. nih.gov

The position of the fluorine atom on the phenyl ring (ortho-, meta-, or para-) has been shown to influence the dipole moment of the cation, which in turn affects its ability to passivate defects and assist in charge transfer at the interface. researchgate.net The use of these fluorinated organic spacers is a key strategy in pushing the performance and durability of perovskite solar cells toward commercial viability. researchgate.netresearchgate.net

| Property | Impact of Fluorinated Phenethylammonium Cations |

| Power Conversion Efficiency (PCE) | Increased due to reduced non-radiative recombination and improved charge extraction. researchgate.net |

| Open-Circuit Voltage (V_OC) | Significantly enhanced through passivation of surface and grain boundary defects. researchgate.net |

| Moisture Stability | Improved due to the hydrophobic nature of the fluorinated 2D layer. aps.org |